9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
“9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . A series of these compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including those containing the pyrido[1,2-a]pyrimidine scaffold, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anticancer Properties
While specific studies on this compound are limited, its structural features suggest potential in cancer research. Researchers have explored related purine derivatives for their chemotherapeutic effects .
Antihypertensive Activity
Although not directly studied for this compound, the design and synthesis of bioisosters with similar nuclei have been investigated for antihypertensive properties .
Inhibition of Mitotic Kinesin
The compound monastrol , which acts as an inhibitor of mitotic kinesin, could be relevant. However, further research is needed to establish its direct impact on this specific pyrido[1,2-a]pyrimidine derivative .
Other Biological Activities
Indole derivatives, including pyrido[1,2-a]pyrimidines, have been associated with various activities such as anti-HIV, antimicrobial, antitubercular, and anticholinesterase effects . Although direct evidence for our compound is lacking, these broader trends suggest potential avenues for further investigation.
Mechanism of Action
The mechanism of action of similar compounds involves the inhibition of certain biological pathways. For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic applications. For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
9-methyl-2-(4-nitroanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-3-2-8-19-15(10)18-14(13(9-21)16(19)22)17-11-4-6-12(7-5-11)20(23)24/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUMMOQOUBVOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
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